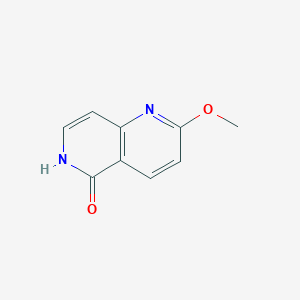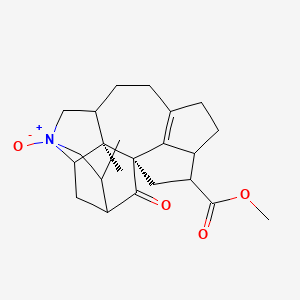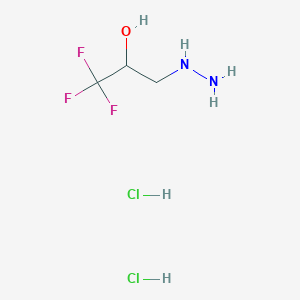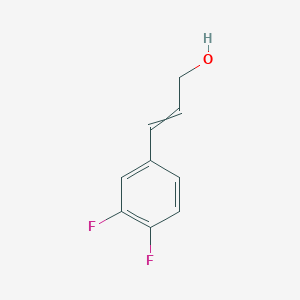![molecular formula C21H24O9 B12440399 2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12440399.png)
2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethenyl Linkage: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl group.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Methoxy Group Addition: The methoxy group can be introduced via methylation reactions, typically using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce quinones back to hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinones or ethyl derivatives.
Substitution: Various substituted phenols or ethers.
科学的研究の応用
2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Resveratrol: Another compound with hydroxyl groups and an ethenyl linkage, known for its antioxidant properties.
Quercetin: A flavonoid with multiple hydroxyl groups, known for its anti-inflammatory and antioxidant effects.
Catechol: A simpler compound with two hydroxyl groups on a benzene ring, used as a precursor in various chemical syntheses.
Uniqueness
2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial applications.
特性
分子式 |
C21H24O9 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
2-[5-[2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3 |
InChIキー |
NMZBFHDKUAVGLR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)

![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)

![Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)


![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)

![[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
![(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12440397.png)
